molecular formula C7H8ClF3N2S B2863744 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride CAS No. 2503205-21-6

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

Cat. No. B2863744
CAS RN: 2503205-21-6
M. Wt: 244.66
InChI Key: CTJOVNPOMFGHBG-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles, which are related to the compound , has been achieved via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates, yielding moderate to good results .

Scientific Research Applications

Synthesis and Structural Studies The compound 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine hydrochloride has been explored in various synthetic and structural studies due to its significance in medicinal chemistry and materials science. For instance, the study on transformations of 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis highlights the unexpected transition to derivatives of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine, showcasing the compound's potential in generating novel chemical structures through reaction processes (Nedolya et al., 2018).

Anticancer Applications Several studies have focused on the synthesis of derivatives containing the 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine structure, investigating their potential anticancer activities. For instance, research into the synthesis and characterization of 5-substituted 4,5,6,7-tetrahydro- N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives explored the anticancer efficacy of these compounds, highlighting the broad pharmacological potential of this chemical scaffold (Rao et al., 2018).

Novel Synthetic Routes and Chemical Reactions The compound also serves as a basis for developing new synthetic methodologies and understanding chemical reactions. Research on the formation of 2-substituted thiazolopyridines provided a more convenient synthetic route for preparing thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, demonstrating the compound's utility in facilitating novel chemical synthesis processes (El‐Hiti, 2003).

Charge Transfer Complexes The study of charge transfer complexes formed by heterocyclic thioamides and tetracyanoethylene, which includes derivatives similar to 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine, offers insights into the electronic interactions and stability of these complexes, providing a foundation for developing new materials with specific optical and electronic properties (Kolesnikova et al., 2017).

properties

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6;/h11H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJOVNPOMFGHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride

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